molecular formula C10H9ClF3NO2 B2997935 5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride CAS No. 1421602-18-7

5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride

Cat. No. B2997935
CAS RN: 1421602-18-7
M. Wt: 267.63
InChI Key: KDEOEEYCPLTNGN-UHFFFAOYSA-N
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Description

“5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals and drugs . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Synthesis Analysis

The synthesis of trifluoromethyl compounds involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Trifluoromethyl carbonyls can be prepared by reaction of aldehydes and esters with Ruppert’s reagent . A specific synthesis method for a similar compound, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), has been reported .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethyl compounds are diverse. For instance, the trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Scientific Research Applications

Anti-Inflammatory Agents:

Antimicrobial Activity:

Organic Synthesis and Catalysis

Fluorine-containing compounds play a crucial role in synthetic chemistry and catalysis. The trifluoromethyl group is particularly valuable in these areas:

Synthetic Intermediates:

properties

IUPAC Name

5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2.ClH/c11-10(12,13)7-3-5-1-2-14-8(5)4-6(7)9(15)16;/h3-4,14H,1-2H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEOEEYCPLTNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride

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